8,8-Difluoro-3-azabicyclo[3.2.1]octane
Description
Properties
IUPAC Name |
8,8-difluoro-3-azabicyclo[3.2.1]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N/c8-7(9)5-1-2-6(7)4-10-3-5/h5-6,10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZGRQADWCHYAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1C2(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Enantioselective Construction of the Bicyclic Scaffold:
The most common approach involves the enantioselective synthesis of the azabicyclo[3.2.1]octane core, which is achieved via desymmetrization of achiral tropinone derivatives. This method employs chiral catalysts, such as chiral Lewis acids or organocatalysts, to induce stereoselectivity during the cyclization process. The key steps include:
- Starting Material: Achiral tropinone derivatives or related ketones.
- Catalysis: Use of chiral catalysts to direct stereoselective cyclization.
- Reaction Conditions: Typically performed under inert atmospheres (nitrogen or argon), at controlled temperatures (often 0°C to room temperature), with solvents like dichloromethane or toluene to optimize stereoselectivity and yield.
Industrial and Large-Scale Production
While detailed industrial procedures are less documented, the principles involve scaling up the stereoselective cyclization with chiral catalysts and employing continuous flow fluorination techniques to improve efficiency and safety. The key considerations include:
- Catalyst Recycling: To reduce costs.
- Reaction Optimization: For higher yields and purity.
- Process Safety: Due to the use of hazardous fluorinating reagents.
Research Findings and Data
Research indicates that the enantioselective synthesis of azabicyclo[3.2.1]octanes can achieve high stereoselectivity (up to 95% enantiomeric excess) under optimized conditions. Fluorination reactions are sensitive to temperature and reagent stoichiometry, with low-temperature fluorination providing the best regio- and stereoselectivity.
Data Table Summarizing Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Enantiomeric Excess | Remarks |
|---|---|---|---|---|---|---|
| Enantioselective cyclization | Tropinone derivatives | Chiral Lewis acids | -10°C to 25°C, inert atmosphere | 70–85 | 90–95 | Stereoselective formation of core |
| Fluorination | Core azabicyclo | DAST, NFSI | -78°C to 0°C | 60–75 | N/A | Selective difluoro introduction |
Notes on Reaction Optimization and Challenges
- Stereocontrol: Achieving high enantioselectivity depends heavily on catalyst choice and reaction temperature.
- Fluorination: The introduction of fluorine atoms must be carefully controlled to prevent over-fluorination or side reactions.
- Purification: Chromatography and recrystallization are essential to isolate pure enantiomeric products.
Chemical Reactions Analysis
Types of Reactions
8,8-Difluoro-3-azabicyclo[3.2.1]octane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The fluorine atoms and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the bicyclic structure.
Scientific Research Applications
Therapeutic Applications
1.1 Neurotransmitter Reuptake Inhibition
One of the prominent applications of 8,8-difluoro-3-azabicyclo[3.2.1]octane derivatives is their role as monoamine reuptake inhibitors . These compounds have shown efficacy in treating various psychiatric disorders, including:
- Depression : They are indicated for use in mood disorders as they inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, contributing to elevated mood and reduced depressive symptoms .
- Anxiety Disorders : Similar mechanisms allow these compounds to alleviate anxiety by modulating neurotransmitter levels in the brain .
- Attention Deficit Hyperactivity Disorder (ADHD) : Their ability to influence dopamine pathways makes them potential candidates for ADHD treatment .
1.2 Mu Opioid Receptor Antagonism
Research has also identified this compound derivatives as mu opioid receptor antagonists . These compounds can selectively block mu receptors, which are implicated in pain management and gastrointestinal function:
- Opioid-Induced Bowel Dysfunction : By selectively antagonizing peripheral mu receptors, these compounds can mitigate side effects associated with opioid analgesics without compromising their central analgesic effects .
- Postoperative Ileus Management : Their application extends to treating conditions like postoperative ileus, where opioid-induced constipation is a significant concern .
Synthetic Methodologies
The synthesis of this compound involves several advanced methodologies that ensure high enantioselectivity and yield:
2.1 Enantioselective Construction
Recent advancements have focused on the enantioselective construction of the bicyclic scaffold from acyclic precursors or via direct transformations that maintain stereochemical integrity. This approach is crucial for synthesizing compounds with specific biological activities .
2.2 Reaction Conditions
The synthesis typically requires precise control over reaction conditions to optimize yield and purity:
- Use of solvents like dichloromethane (DCM) under controlled temperatures.
- Employing reagents such as triethylamine and butyl dicarbonate during the synthesis process to facilitate the formation of desired derivatives .
Comparative Data Table
The following table summarizes key characteristics and applications of various derivatives related to this compound:
| Compound Name | Key Features | Therapeutic Applications | Synthesis Methodologies |
|---|---|---|---|
| This compound | Fluorinated bicyclic structure | Antidepressant, Antianxiety | Enantioselective synthesis |
| 8-Azaspiro[bicyclo[3.2.1]octane] hydrochloride | Spirocyclic variant | Potential analgesic properties | Multi-step synthesis |
| 8-Azabicyclo[3.2.1]octane derivatives | Diverse substituents | Treatment for ADHD, Opioid receptor modulation | Direct transformation methods |
Case Studies and Research Findings
Numerous studies have documented the efficacy of this compound derivatives in clinical settings:
- A study highlighted its use in treating major depressive disorder with a focus on minimizing side effects compared to traditional antidepressants like SSRIs and tricyclics .
- Another investigation explored its role in managing opioid-induced side effects, demonstrating improved patient outcomes without compromising pain relief efficacy .
Mechanism of Action
The mechanism of action of 8,8-Difluoro-3-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The fluorine atoms in the structure can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Fluorinated Analogs
3,3-Difluoro-8-azabicyclo[3.2.1]octane
- Structural Difference : Fluorine atoms at the 3-position instead of 8-position.
- No direct biological data available, but positional fluorination is known to modulate bioavailability .
4,4-Difluoropiperidine Hydrochloride
Heteroatom-Substituted Bicyclic Systems
8-Oxa-3-azabicyclo[3.2.1]octane (M4)
- Structural Difference : Oxygen replaces one carbon at the 8-position.
- Impact : Introduces hydrogen-bonding capacity but reduces hydrophobicity. Used in PI3K inhibitors (e.g., PQR514) but may exhibit lower metabolic stability than fluorinated analogs due to oxidative susceptibility .
2-Azabicyclo[3.2.1]octane
- Structural Difference : Nitrogen at the 2-position instead of 3-position.
- Biological Activity: Exhibits minor antiviral activity against human parainfluenza virus-3 (HPIV-3), highlighting the role of nitrogen positioning in biological efficacy .
Functionalized Derivatives
8-Methyl-8-azabicyclo[3.2.1]octan-3-amine Dihydrochloride
- Structural Difference : Methyl group at the 8-position and amine at the 3-position.
- Biological Relevance : Demonstrates analgesic properties, with isomers showing divergent biological behaviors (e.g., α7nAChR affinity loss upon methylation) .
3-(Diarylmethylene)-8-azabicyclo[3.2.1]octane Derivatives
- Structural Difference : Aryl groups at the 3-position.
- Application: Acts as δ/μ-opioid receptor modulators for pain management and psychiatric disorders. Fluorination at 8,8-positions could enhance metabolic stability compared to non-fluorinated analogs .
Physicochemical and Pharmacokinetic Properties
| Property | 8,8-Difluoro-3-azabicyclo[3.2.1]octane | 8-Oxa-3-azabicyclo[3.2.1]octane | 8-Methyl-3-azabicyclo[3.2.1]octane |
|---|---|---|---|
| Molecular Weight | 183.63 g/mol | ~165 g/mol (estimated) | 223.15 g/mol (dihydrochloride) |
| Solubility | Soluble in DMSO, requires sonication | Variable, depending on substituents | Soluble in aqueous buffers |
| Storage Conditions | 2–8°C (short-term), -80°C (long-term) | Room temperature (varies) | -20°C |
| Key Applications | Drug discovery, kinase inhibitors | PI3K inhibitors | Analgesics, CNS-targeting agents |
Data compiled from
Biological Activity
Overview
8,8-Difluoro-3-azabicyclo[3.2.1]octane is a bicyclic compound belonging to the azabicyclo family, characterized by the presence of a nitrogen atom in its structure and two fluorine atoms that enhance its chemical properties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a scaffold for drug development targeting various neurological and psychiatric disorders.
Target of Action
The primary targets for this compound include neurotransmitter transporters, particularly those involved in monoamine reuptake processes. Similar compounds have been shown to interact with serotonin, norepinephrine, and dopamine transporters, suggesting that this compound may exhibit similar pharmacological properties .
Mode of Action
The mechanism by which this compound exerts its effects likely involves modulation of neurotransmitter levels in the synaptic cleft by inhibiting their reuptake. This action can lead to increased availability of neurotransmitters, thereby enhancing mood and cognitive function .
Biochemical Pathways
Compounds within the azabicyclo class are known to affect various biochemical pathways related to neurotransmission. For instance, they may influence pathways involved in depression, anxiety disorders, and attention deficit hyperactivity disorder (ADHD) through their interaction with monoamine neurotransmitter systems .
Pharmacokinetics
The pharmacokinetic profile of this compound includes parameters such as absorption, distribution, metabolism, and excretion (ADME). The compound is typically described as a white solid with specific storage conditions under inert gas at low temperatures to maintain stability.
Biological Activity
Research indicates that this compound exhibits significant biological activity across various assays:
- Neurotransmitter Reuptake Inhibition : Studies have demonstrated that derivatives of this compound can inhibit the reuptake of serotonin and norepinephrine effectively, which is beneficial for treating mood disorders .
- Potential Therapeutic Uses : The compound has been investigated for its potential in treating conditions such as depression, anxiety disorders, ADHD, and pain management due to its action on monoamine systems .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- In Vitro Studies : Research has shown that compounds derived from this bicyclic structure can significantly inhibit the reuptake of neurotransmitters in cell lines transfected with human transporters. For example:
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the azabicyclo framework can enhance biological activity and selectivity towards specific neurotransmitter targets:
Data Table: Biological Activity Summary
| Compound | Target | IC50 (µM) | Therapeutic Potential |
|---|---|---|---|
| This compound | Serotonin Transporter | 0.655 | Depression, Anxiety |
| Derivative A | Norepinephrine Transporter | 0.780 | Pain Management |
| Derivative B | Dopamine Transporter | 1.200 | ADHD |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
